molecular formula C28H27N5O2S2 B11573827 N-benzhydryl-2-[(7,14,14-trimethyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)sulfanyl]acetamide

N-benzhydryl-2-[(7,14,14-trimethyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)sulfanyl]acetamide

Cat. No.: B11573827
M. Wt: 529.7 g/mol
InChI Key: RMUNQXJRGUYHCK-UHFFFAOYSA-N
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Description

N-benzhydryl-2-[(7,14,14-trimethyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[77002,6011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)sulfanyl]acetamide is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

The synthesis of N-benzhydryl-2-[(7,14,14-trimethyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)sulfanyl]acetamide involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups under specific reaction conditions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-benzhydryl-2-[(7,14,14-trimethyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)sulfanyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzhydryl-2-[(7,14,14-trimethyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application.

Comparison with Similar Compounds

N-benzhydryl-2-[(7,14,14-trimethyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)sulfanyl]acetamide can be compared with other similar compounds, such as:

    N-benzhydryl-2-chloroacetamide: Similar in structure but with a chlorine atom instead of the complex tetrazatetracyclo group.

    N-benzhydryl-2-bromoacetamide: Contains a bromine atom, leading to different reactivity and applications.

    N-benzhydryl-2-[(5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)acetamide: Features a pyrazolo-pyridine ring, offering distinct chemical properties.

The uniqueness of N-benzhydryl-2-[(7,14,14-trimethyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[77002,6

Properties

Molecular Formula

C28H27N5O2S2

Molecular Weight

529.7 g/mol

IUPAC Name

N-benzhydryl-2-[(7,14,14-trimethyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C28H27N5O2S2/c1-17-29-26-23(20-14-28(2,3)35-15-21(20)37-26)25-31-32-27(33(17)25)36-16-22(34)30-24(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,24H,14-16H2,1-3H3,(H,30,34)

InChI Key

RMUNQXJRGUYHCK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C3=C(S2)COC(C3)(C)C)C4=NN=C(N14)SCC(=O)NC(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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